molecular formula C20H18BrN5O2 B11260611 7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11260611
M. Wt: 440.3 g/mol
InChI Key: MKYQULNZXALEBA-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of triazolopyrimidines , which exhibit diverse biological activities.
  • Its chemical structure consists of a triazolo[1,5-a]pyrimidine core with a carboxamide group and substituents at specific positions.
  • The compound’s systematic name reflects its substituents: 7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide .
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes may vary, one common approach involves cyclization of appropriate precursors. For example, a reaction between an and a can yield the desired compound.

      Reaction Conditions: These reactions typically occur under mild conditions, often in organic solvents.

      Industrial Production: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization for yield, purity, and safety is crucial.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including , , and .

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified substituents, affecting solubility, bioactivity, and other properties.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.

      Biology: It may serve as a scaffold for designing bioactive compounds (e.g., kinase inhibitors).

      Medicine: Investigations explore its potential as an antitumor, antiviral, or anti-inflammatory agent.

      Industry: Applications include materials science (e.g., organic semiconductors) and drug development.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins or enzymes.

      Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt) or affect cellular processes (e.g., apoptosis).

  • Comparison with Similar Compounds

      Uniqueness: Its specific substituents and fused triazolopyrimidine core distinguish it.

      Similar Compounds: Other triazolopyrimidines include

    Properties

    Molecular Formula

    C20H18BrN5O2

    Molecular Weight

    440.3 g/mol

    IUPAC Name

    7-(4-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

    InChI

    InChI=1S/C20H18BrN5O2/c1-12-17(19(27)25-15-7-9-16(28-2)10-8-15)18(13-3-5-14(21)6-4-13)26-20(24-12)22-11-23-26/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24)

    InChI Key

    MKYQULNZXALEBA-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Br)C(=O)NC4=CC=C(C=C4)OC

    Origin of Product

    United States

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